4-fluoro-N-({1-[3-(trifluoromethyl)benzyl]-3-piperidinyl}methyl)benzamide
Overview
Description
4-fluoro-N-({1-[3-(trifluoromethyl)benzyl]-3-piperidinyl}methyl)benzamide is a chemical compound that has been extensively studied for its potential use in scientific research. It is also known as LSN3316612 and is a selective and potent antagonist of the dopamine D3 receptor.
Mechanism of Action
The mechanism of action of 4-fluoro-N-({1-[3-(trifluoromethyl)benzyl]-3-piperidinyl}methyl)benzamide involves its binding to the dopamine D3 receptor, which is a G protein-coupled receptor. This binding inhibits the activity of the receptor and reduces the release of dopamine, which is a neurotransmitter that plays a crucial role in several neurological disorders. By blocking the dopamine D3 receptor, this compound has the potential to treat several neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its binding to the dopamine D3 receptor. By blocking this receptor, this compound reduces the release of dopamine and alters several biochemical and physiological processes in the brain. It has been shown to reduce drug-seeking behavior in animal models of addiction and to improve cognitive function in animal models of schizophrenia.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 4-fluoro-N-({1-[3-(trifluoromethyl)benzyl]-3-piperidinyl}methyl)benzamide in lab experiments is its selectivity and potency for the dopamine D3 receptor. This allows researchers to investigate the role of this receptor in several neurological disorders and to develop new treatments. However, one of the limitations of this compound is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are several future directions for the use of 4-fluoro-N-({1-[3-(trifluoromethyl)benzyl]-3-piperidinyl}methyl)benzamide in scientific research. One of the major directions is the development of new treatments for addiction, schizophrenia, and Parkinson's disease. This compound has shown promising results in animal models of these disorders and could potentially be used to develop new drugs. Additionally, further studies are needed to investigate the potential side effects and toxicity of this compound, which could limit its use in certain experiments.
Scientific Research Applications
4-fluoro-N-({1-[3-(trifluoromethyl)benzyl]-3-piperidinyl}methyl)benzamide has been extensively studied for its potential use in scientific research. It has been shown to be a selective and potent antagonist of the dopamine D3 receptor, which is involved in several neurological disorders such as addiction, schizophrenia, and Parkinson's disease. This compound has been used in several studies to investigate the role of the dopamine D3 receptor in these disorders and to develop new treatments.
properties
IUPAC Name |
4-fluoro-N-[[1-[[3-(trifluoromethyl)phenyl]methyl]piperidin-3-yl]methyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F4N2O/c22-19-8-6-17(7-9-19)20(28)26-12-16-4-2-10-27(14-16)13-15-3-1-5-18(11-15)21(23,24)25/h1,3,5-9,11,16H,2,4,10,12-14H2,(H,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQQLFJADLXKMCD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC(=CC=C2)C(F)(F)F)CNC(=O)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F4N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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